2-chloro-N-(3-methylbutyl)acetamide

Description

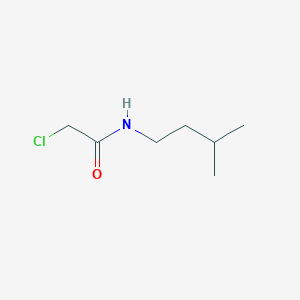

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWKKBRUDMMGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Reaction Pathways of 2 Chloro N 3 Methylbutyl Acetamide

Established Synthetic Routes to Chloroacetamide Derivatives

The formation of the amide bond in chloroacetamide derivatives is typically achieved through robust and well-documented methods. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

The most direct and widely employed method for synthesizing 2-chloro-N-(3-methylbutyl)acetamide is the chloroacetylation of the corresponding primary amine, 3-methylbutylamine (also known as isoamylamine). ijpsr.infotandfonline.comtandfonline.com This reaction involves treating the amine with a chloroacetylating agent, most commonly chloroacetyl chloride. researchgate.netmasterorganicchemistry.com The reaction is an example of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

This process generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. masterorganicchemistry.com To prevent this and drive the reaction to completion, a base is typically added to act as an HCl scavenger. tandfonline.comgoogle.com Common bases include tertiary amines like triethylamine (B128534) or the use of buffered solutions, such as a phosphate (B84403) buffer, which provides a neutral, metal-free, and green chemical condition. tandfonline.comtandfonline.com The reaction can be carried out in a variety of organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetic acid. researchgate.netacs.org

| Amine Substrate | Acylating Agent | Base/Scavenger | Solvent | Reference |

|---|---|---|---|---|

| 3-Methylbutylamine | Chloroacetyl Chloride | Triethylamine | Dichloromethane (DCM) | google.com |

| Various Amines | Chloroacetyl Chloride | Phosphate Buffer | Water | tandfonline.com |

| Resin-bound Amine | Chloroacetyl Chloride | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | nih.govrsc.org |

| Aromatic Amines | Chloroacetyl Chloride | None (specified) | Acetic Acid | researchgate.net |

The synthesis of this compound is fundamentally an amidation reaction. While amides can be formed through various pathways, the direct reaction between a carboxylic acid (chloroacetic acid) and an amine (3-methylbutylamine) is generally inefficient as it leads to the formation of an ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is necessary. Using the acid chloride (chloroacetyl chloride) is a standard and effective activation method. masterorganicchemistry.comlibretexts.org

The key precursor for the target molecule is 3-methylbutylamine. solubilityofthings.com This primary amine serves as the nucleophile in the chloroacetylation reaction. It can be synthesized through various industrial methods or sourced commercially. It is recognized as a versatile precursor in the manufacturing of pharmaceuticals and agrochemicals. solubilityofthings.com

Chloroacetamide derivatives, including this compound, are valuable as intermediates in more complex synthetic sequences. trust-chem.comanshulchemicals.com The presence of the reactive C-Cl bond allows for post-amidation modifications, making them versatile building blocks for larger molecules. scielo.org.za

For instance, a common strategy involves the initial formation of the chloroacetamide, followed by a nucleophilic substitution reaction where the chlorine atom is displaced. This sequence allows for the introduction of a wide array of functional groups. One documented example involves the reaction of a chloroacetamide derivative with thiourea (B124793) or thiosemicarbazide. researchgate.net The resulting product can then undergo cyclization with chloroacetyl chloride to form complex heterocyclic structures such as β-lactams. researchgate.net Similarly, bis-chloroacetamide compounds can be reacted with sulfur nucleophiles to create novel bis-sulfide derivatives. scielo.org.za These multi-step processes highlight the utility of the chloroacetamide moiety as a stable yet reactive handle in organic synthesis.

Chemical Transformations and Reactivity Profiles in Synthetic Contexts

The reactivity of this compound is dominated by the electrophilic character of the α-carbon (the carbon atom bonded to the chlorine). The chlorine atom is a good leaving group, making this site susceptible to attack by a wide range of nucleophiles in SN2 reactions. acs.orgnih.gov This reactivity is the cornerstone of its use as a synthetic intermediate. researchgate.net

The reaction can be generalized as the displacement of the chloride ion by a nucleophile (Nu⁻):

R-NH-C(=O)-CH₂-Cl + Nu⁻ → R-NH-C(=O)-CH₂-Nu + Cl⁻ (where R is the 3-methylbutyl group)

A variety of nucleophiles can be employed, leading to different classes of compounds. researchgate.net Under basic hydrolysis conditions, the nucleophile is a hydroxide (B78521) ion, yielding the corresponding hydroxy-substituted acetamide (B32628). acs.orgnih.gov Nitrogen nucleophiles, such as other amines or heterocyclic compounds, can be used to extend the molecular framework. researchgate.net Furthermore, sulfur-based nucleophiles like thiols or mercaptobenzothiazole readily displace the chlorine to form thioether linkages. researchgate.netscielo.org.za

| Nucleophile Type | Example Nucleophile | Product Class | Reference |

|---|---|---|---|

| Oxygen (O) | Hydroxide (OH⁻) | Hydroxyacetamides | acs.orgnih.gov |

| Nitrogen (N) | Isopentylamine | Diaminoacetamides | nih.govrsc.org |

| Sulfur (S) | 2-Mercaptobenzothiazole | Sulfide Derivatives | scielo.org.za |

| Nitrogen (N, heterocyclic) | Potassium Phthalimide | Phthalimidoacetamides | researchgate.net |

Strategies for Derivatization and Structural Modification

The primary strategy for the derivatization of this compound involves leveraging the reactivity of the C-Cl bond. By displacing the chlorine atom, a diverse library of analogues can be synthesized. researchgate.netacs.org This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For example, reacting the chloroacetamide with a library of different amines yields a corresponding library of N-substituted glycinamides. acs.org

More advanced strategies involve intramolecular reactions. For N-substituted chloroacetamides bearing another functional group elsewhere in the molecule, intramolecular cyclization can occur. mdpi.com For instance, N-(3-oxoalkyl)chloroacetamides can undergo a base-mediated intramolecular cyclization to form cis-3,4-epoxypiperidin-2-ones. mdpi.com This demonstrates how the chloroacetamide moiety can serve as a linchpin for constructing complex cyclic systems. The easy replacement of the chlorine atom, sometimes followed by intramolecular cyclization, allows for the synthesis of various heterocyclic systems like imidazoles, pyrroles, and thiophenes. researchgate.net

Elucidation of Biochemical Mechanisms of Action in Plant Systems

Role of Glutathione (B108866) Conjugation in Phytodetoxification Pathways

In tolerant plant species, a primary mechanism for detoxifying chloroacetamide herbicides involves their conjugation with the tripeptide glutathione (GSH). cambridge.orgcambridge.org This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). purdue.edumdpi.com The conjugation process renders the herbicide molecule more water-soluble and less toxic, marking it for sequestration into the vacuole or further metabolism.

The rate of this GST-catalyzed conjugation is often a key determinant of a plant's tolerance to chloroacetamide herbicides. mdpi.com In many crop plants, such as maize and sorghum, tolerance is associated with high levels of specific GSTs that are effective at metabolizing these herbicides. purdue.edunih.gov Furthermore, the application of herbicide safeners can induce the expression of these GST genes, enhancing the crop's ability to detoxify the herbicide without affecting its efficacy on target weeds. purdue.edunih.gov While not specifically demonstrated for 2-chloro-N-(3-methylbutyl)acetamide, it is a well-established pathway for the chloroacetamide class. researchgate.net

Table 2: Key Components in the Phytodetoxification of Chloroacetamide Herbicides

| Component | Role | Significance | References |

| Glutathione (GSH) | Endogenous tripeptide that conjugates with the herbicide. | Increases water solubility and reduces toxicity of the herbicide. | cambridge.orgcambridge.org |

| Glutathione S-Transferases (GSTs) | Enzymes that catalyze the conjugation of GSH to the herbicide. | The rate of catalysis is a major factor in plant tolerance. | purdue.edumdpi.comnih.gov |

| Herbicide Safeners | Chemical agents that induce the expression of GSTs and other detoxification enzymes. | Enhance crop tolerance to herbicides. | purdue.edunih.gov |

Interplay with Coenzyme A Metabolism and Related Biosynthetic Pathways

The inhibition of VLCFA synthesis by this compound is intrinsically linked to Coenzyme A (CoA) metabolism. The substrates for the targeted VLCFA synthase are CoA-activated molecules, specifically long-chain acyl-CoAs and malonyl-CoA. nih.gov Chloroacetamides act as competitive inhibitors with respect to the acyl-CoA substrate, directly interfering with this central metabolic hub. nih.govresearchgate.net

Mechanisms of Resistance in Plant Populations

Compared to herbicides with other modes of action, the evolution of resistance to VLCFA inhibitors is relatively rare. researchgate.netznaturforsch.comresearchgate.net However, as of 2023, resistance has been confirmed in a small number of weed species, primarily grasses. researchgate.net

The primary mechanism for evolved resistance is target-site resistance (TSR) . nih.gov This involves genetic mutations in the gene encoding the VLCFA synthase enzyme. These mutations result in an altered protein structure that reduces the binding affinity of the chloroacetamide herbicide, rendering the enzyme less sensitive to inhibition. nih.gov

A second potential mechanism is non-target-site resistance (NTSR) , most commonly through enhanced metabolism. In this case, resistant biotypes may exhibit higher constitutive levels of detoxifying enzymes, such as glutathione S-transferases, or the ability to more rapidly induce them upon herbicide exposure. hracglobal.com This allows the weed to break down the herbicide before it can reach its target site and cause lethal damage. The specific resistance mechanisms in weeds that have evolved tolerance to this compound have not been documented, but they are expected to fall within these established categories.

Quantitative Structure Activity Relationship Qsar and Molecular Design

Correlation of Molecular Structure with Herbicidal Efficacy

The herbicidal efficacy of chloroacetamides is intricately linked to their molecular structure. Research has demonstrated that factors such as alkylating reactivity, lipophilicity, and steric properties around the nitrogen atom are critical determinants of their phytotoxicity. researchgate.netnih.gov

Studies on a series of chloroacetamide analogues have shown that their biological activity can be attributed to their ability to alkylate vital bionucleophiles within plant cells. researchgate.net The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development. ekb.eg The N-substituent, in this case, the 3-methylbutyl group, plays a significant role in modulating the molecule's properties.

Key structural correlations with herbicidal activity include:

Alkylating Reactivity : The chloroacetyl group is the reactive moiety responsible for alkylation. However, studies indicate that a reduced level of N-alkylating reactivity often correlates with improved herbicidal efficacy at practical application rates. nih.gov This suggests a delicate balance is required; the compound must be reactive enough to inhibit its target but not so reactive that it engages in non-specific, efficacy-reducing reactions. nih.gov

Steric Factors : The size and shape of the substituent on the nitrogen atom can influence how the molecule fits into the active site of its target enzyme. researchgate.net The branched nature of the 3-methylbutyl group introduces specific steric bulk that can enhance or hinder binding and, consequently, activity.

The following table summarizes the general structure-activity relationships for chloroacetamide herbicides based on research findings.

| Molecular Feature | Influence on Herbicidal Efficacy | Research Finding Reference |

| N-Alkyl Substituent | Modulates lipophilicity and steric fit at the target site. | researchgate.net |

| Chloroacetyl Group | Acts as the primary alkylating agent essential for biological activity. | researchgate.net |

| N-Alkylating Reactivity | A reduced level of reactivity is correlated with improved practical herbicidal efficacy. | nih.gov |

| Lipophilicity | A decisive factor for uptake, mobility, and interaction with detoxifying enzymes. | nih.gov |

Chemoinformatic Approaches for Prediction of Biological Activity

Chemoinformatics provides powerful in silico tools to predict the biological activity and properties of chemical compounds, accelerating the discovery process. qima-lifesciences.com For chloroacetamide derivatives, chemoinformatic models are used to screen virtual libraries and predict properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential bioactivity. researchgate.net

Common chemoinformatic approaches include:

Prediction of Physicochemical Properties : Models can calculate properties such as logP (a measure of lipophilicity), molecular weight, and polar surface area. These properties are used in frameworks like Lipinski's Rule of Five to predict a compound's potential as an orally active drug, which has analogous applications in predicting bioavailability in plants. researchgate.net

QSAR Modeling : By building mathematical models based on a training set of known active and inactive compounds, the activity of new molecules like 2-chloro-N-(3-methylbutyl)acetamide can be predicted. nih.gov These models can be two-dimensional, relying on structural fragments, or three-dimensional (3D-QSAR), considering the spatial arrangement of atoms. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide detailed insights into how steric and electrostatic fields of a molecule influence its activity. nih.gov

Database Mining : Large chemical databases can be screened to identify compounds with similar structural features to known herbicides, suggesting they may have similar biological activities. qima-lifesciences.com

These computational methods allow researchers to prioritize which novel chloroacetamide derivatives are most promising for synthesis and further testing, saving significant time and resources. qima-lifesciences.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein target) to form a stable complex. ekb.eg For chloroacetamide herbicides, the primary target is often an enzyme in the very-long-chain fatty acid (VLCFA) synthesis pathway. ekb.eg

Docking studies involving chloroacetamide derivatives have provided detailed insights into their mechanism of action at the atomic level. ekb.egmdpi.com In these simulations, the chloroacetamide molecule is placed into the three-dimensional structure of the target enzyme's active site. The program then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score.

Key findings from docking studies on this class of compounds include:

Binding Site Identification : Docking confirms that chloroacetamides fit into the active site of enzymes like VLCFA synthase. ekb.eg

Interaction Analysis : The studies reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. The N-substituent (e.g., the 3-methylbutyl group) typically occupies a hydrophobic pocket, while the carbonyl oxygen of the acetamide (B32628) can act as a hydrogen bond acceptor. researchgate.net

Rationalizing Activity : By comparing the docking scores and binding modes of different analogues, researchers can rationalize why some compounds are more active than others. ekb.eg For instance, a compound that fits more snugly into the active site and forms stronger interactions is predicted to be a more potent inhibitor. ekb.eg

The table below illustrates a hypothetical summary of molecular docking results for a chloroacetamide derivative with its target enzyme, based on typical findings in the literature.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Chloroacetamide Derivative | VLCFA Synthase | -7.5 | MET, LEU, ILE | Hydrophobic |

| Chloroacetamide Derivative | VLCFA Synthase | -7.5 | SER, THR | Hydrogen Bond |

These studies are crucial for structure-based drug design, allowing for the rational modification of the chloroacetamide scaffold to improve its binding affinity and selectivity for the target enzyme. researchgate.net

Environmental Chemistry and Degradation Pathways

Microbial Biotransformation of Chloroacetamide Compounds in Environmental Matrices

Microbial degradation is a primary mechanism for the dissipation of chloroacetamide herbicides in the environment. nih.gov A diverse range of microorganisms have been identified that can utilize these compounds as a source of carbon and energy, leading to their breakdown and detoxification. nih.gov

A variety of microbial strains capable of degrading chloroacetamide herbicides have been isolated and identified from contaminated soils and water. These include bacteria from genera such as Acinetobacter, Bacillus, Pseudomonas, Sphingobium, Catellibacterium, Stenotrophomonas, Klebsiella, and Paracoccus, as well as fungi like Paecilomyces marquandii. nih.govnih.govresearchgate.net For instance, the strain Paracoccus sp. FLY-8 was isolated from rice field soil and demonstrated the ability to degrade several chloroacetamide herbicides. nih.gov Similarly, Catellibacterium caeni sp. nov DCA-1T, has been shown to efficiently degrade butachlor (B1668075), a related chloroacetamide herbicide. researchgate.net Studies have also focused on identifying the key microbial communities involved in the degradation of these herbicides in soil. Genera such as Amycolatopsis, Saccharomonospora, and Kribbella have been implicated in the stereoselective degradation of chloroacetamide enantiomers. sci-hub.box

Table 1: Examples of Microbial Strains Involved in Chloroacetamide Herbicide Degradation

| Microbial Strain/Genus | Herbicide(s) Degraded | Source of Isolation |

| Paracoccus sp. FLY-8 | Alachlor (B1666766), acetochlor (B104951), propisochlor, butachlor, pretilachlor, metolachlor (B1676510) | Rice field soil |

| Catellibacterium caeni sp. nov DCA-1T | Butachlor | Not specified |

| Amycolatopsis | Acetochlor (S-enantiomer) | Herbicide-treated soil |

| Saccharomonospora | Acetochlor (S-enantiomer), S-metolachlor (S-enantiomer) | Herbicide-treated soil |

| Kribbella | Acetochlor (S-enantiomer) | Herbicide-treated soil |

| Acinetobacter baumannii DT | Chloroacetamide herbicides | Not specified |

| Bacillus altitudinis A16 | Chloroacetamide herbicides | Not specified |

| Pseudomonas aeruginosa JD115 | Chloroacetamide herbicides | Not specified |

| Sphingobium baderi DE-13 | Chloroacetamide herbicides | Not specified |

| Stenotrophomonas acidaminiphila JS-1 | Chloroacetamide herbicides | Not specified |

| Klebsiella variicola B2 | Chloroacetamide herbicides | Not specified |

| Paecilomyces marquandii | Chloroacetamide herbicides | Not specified |

This table is based on data from multiple sources. nih.govnih.govresearchgate.netsci-hub.box

The microbial degradation of chloroacetamide herbicides proceeds through several key biochemical pathways. In aerobic bacteria, the initial step is often N-dealkylation or C-dealkylation, which involves the removal of the alkyl groups attached to the nitrogen or carbon atom of the acetamide (B32628) side chain. nih.govnih.gov This is typically followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov For example, the degradation of butachlor by Paracoccus sp. FLY-8 involves partial C-dealkylation to alachlor, followed by N-dealkylation to 2-chloro-N-(2,6-diethylphenyl)acetamide. nih.gov In contrast, under anaerobic conditions, dechlorination is often the initial reaction. nih.gov The resulting intermediate metabolites, such as anilines, are further degraded. nih.gov

A variety of enzymes are responsible for catalyzing the degradation of chloroacetamide herbicides. Key enzymes identified include amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. nih.govresearchgate.net Amidases and hydrolases are crucial for cleaving the amide bond, a key step in the degradation of many of these compounds. nih.gov Cytochrome P450 monooxygenases are involved in the initial N/C-dealkylation and hydroxylation reactions. nih.govsci-hub.box Metagenomic analyses have identified genes such as ppah, alkb, benA, and p450 as potentially being involved in the preferential degradation of chloroacetamide enantiomers. sci-hub.box

Many chloroacetamide herbicides are chiral, meaning they exist as enantiomers (mirror-image isomers). Studies have shown that microbial degradation of these herbicides in soil and water can be enantioselective, with one enantiomer being degraded faster than the other. sci-hub.boxnih.gov For instance, the S-enantiomers of acetochlor and S-metolachlor have been observed to be preferentially degraded in some soils. sci-hub.box This enantioselectivity is attributed to the specific actions of microbial enzymes. The bacterial genera Amycolatopsis and Saccharomonospora have been identified as playing a significant role in the preferential degradation of the S-enantiomers of acetochlor and S-metolachlor. sci-hub.box This phenomenon is important as the different enantiomers can have varying biological activities and toxicities.

Abiotic Degradation Processes: Hydrolysis and Photolysis in Environmental Systems

In addition to microbial breakdown, abiotic processes such as hydrolysis and photolysis can contribute to the degradation of chloroacetamide herbicides in the environment. Hydrolysis, the reaction with water, can lead to the cleavage of the amide bond, although this process is generally slow under typical environmental pH conditions. nih.gov Photolysis, or degradation by sunlight, can also occur, particularly for compounds that absorb light in the UV spectrum. However, for some related compounds like dichloroacetamides, hydrolysis rates were found to be environmentally relevant only under basic conditions (pH 10–11), and only some transformed via direct photolysis. nih.gov

Formation and Fate of Degradation Products and Metabolites

The degradation of 2-chloro-N-(3-methylbutyl)acetamide and other chloroacetamides results in the formation of a variety of degradation products and metabolites. A common degradation pathway for chloroacetamide herbicides involves N-dealkylation to form intermediates like 2-chloro-N-(2-ethyl-6-methyl benzene) acetamide (CMEPA) from acetochlor, which is then further transformed via amide hydrolysis to 2-methyl-6-ethylaniline (MEA). researchgate.net These aniline (B41778) metabolites can undergo further hydroxylation and ring-opening reactions, eventually leading to mineralization into carbon dioxide and water. researchgate.net Another significant pathway for the biotransformation of chloroacetamides is the mercapturic acid pathway, which involves conjugation with glutathione (B108866) and subsequent metabolism to form mercapturic acids (N-acetyl-L-cysteine S-conjugates) that are more water-soluble and can be excreted by organisms. tandfonline.com The specific metabolites formed can vary depending on the parent compound and the environmental conditions.

Environmental Transport and Distribution Dynamics of this compound

The environmental transport and distribution of the chemical compound this compound are governed by a combination of its intrinsic physicochemical properties and the characteristics of the environmental compartments into which it is released. As direct experimental data for this specific compound is limited, its environmental behavior is largely predicted using Quantitative Structure-Activity Relationship (QSAR) models and by drawing comparisons with structurally similar chloroacetamide herbicides. These models estimate properties that dictate the compound's partitioning between soil, water, and air, and its potential for movement within and between these compartments.

The key physicochemical properties that influence the environmental fate of this compound are estimated using established QSAR models, such as those found in the US EPA's EPI Suite™. chemistryforsustainability.orgepa.govchemsafetypro.comepa.gov These estimations provide a scientific basis for assessing its mobility, persistence, and potential distribution pathways in the environment.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Implication for Environmental Transport |

|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | ~3.5 | Indicates a moderate tendency to partition from water into organic phases like soil organic matter and lipids in organisms. |

| Soil Adsorption Coefficient (Log Koc) | ~2.7 (Koc ~500 L/kg) | Suggests moderate adsorption to soil and sediment, limiting rapid leaching but not precluding it entirely. nih.govnih.gov |

| Water Solubility | ~50 mg/L | Low to moderate solubility in water, influencing its potential for transport via surface runoff and leaching. acs.orgresearchgate.net |

| Vapor Pressure | ~1.5 x 10-5 mmHg at 25°C | Low vapor pressure suggests that volatilization from dry surfaces is not a major dissipation pathway. acs.orgacs.org |

| Henry's Law Constant | ~2 x 10-7 atm-m³/mol | Indicates that the compound is not expected to volatilize significantly from water or moist soil surfaces. researchgate.netresearchgate.netnih.gov |

Mobility in Soil and Leaching Potential

The mobility of this compound in soil is primarily controlled by its adsorption to soil particles. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict this behavior. nih.gov Based on QSAR models, the estimated Koc value for this compound is approximately 500 L/kg, which classifies it as a compound with moderate mobility in soil. nih.govsci-hub.se This is consistent with the behavior of other chloroacetamide herbicides like metolachlor and acetochlor, which also exhibit moderate adsorption to soil organic matter. acs.orgcambridge.org

The primary factor influencing the adsorption of chloroacetamide herbicides is the organic matter content of the soil; higher organic matter leads to stronger adsorption and reduced mobility. cambridge.orgiastate.edu Clay content can also play a role. cambridge.org Given its moderate Koc value, this compound is expected to have a potential for leaching into groundwater, particularly in soils with low organic matter content and high sand content. researchgate.netmdpi.com Heavy rainfall or irrigation events following application could increase the likelihood of the compound being transported deeper into the soil profile and potentially reaching groundwater. cabidigitallibrary.orgawsjournal.org However, its mobility is likely to be less than that of more water-soluble herbicides.

Volatilization from Soil and Water Surfaces

Volatilization can be a significant dissipation pathway for some herbicides. nih.govusda.gov The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law Constant. For this compound, the estimated vapor pressure is low (~1.5 x 10⁻⁵ mmHg), suggesting that volatilization from dry soil or plant surfaces would be a slow process. acs.orgrsc.org

The Henry's Law Constant, which describes the partitioning of a chemical between air and water, is also estimated to be low (~2 x 10⁻⁷ atm-m³/mol). researchgate.netnih.gov This indicates that the compound has a low tendency to escape from water into the atmosphere. Therefore, volatilization from moist soil or water bodies is not considered a major route of environmental dissipation for this compound. This is in line with the behavior of other chloroacetamide herbicides, where volatilization losses are generally considered to be less significant than losses due to degradation or runoff, although they can vary depending on environmental conditions such as temperature and soil moisture. usda.govunl.edu

Adsorption and Desorption in Different Soil Types

The adsorption and desorption characteristics of this compound are critical in determining its bioavailability and persistence in the soil environment. As indicated by its estimated Koc value, the compound is expected to adsorb to soil particles, primarily through interactions with soil organic matter. nih.govjetjournal.us

Research on similar chloroacetamide herbicides has shown that adsorption is a reversible process. cambridge.org The strength of this adsorption (and subsequent desorption) can vary significantly with soil type.

Soils with High Organic Matter: In soils rich in organic matter, such as clay loams or silty loams, adsorption is expected to be stronger. This would result in lower concentrations of the compound in the soil solution, reducing its immediate availability for plant uptake or leaching. cambridge.org

Soils with Low Organic Matter: In sandy soils with low organic matter content, adsorption will be weaker. This leads to higher concentrations in the soil solution, increasing the potential for both leaching into groundwater and transport via surface runoff. mdpi.comcabidigitallibrary.org

The desorption process, where the compound is released from soil particles back into the soil solution, ensures that a fraction of the applied chemical remains available over time, which can contribute to its long-term, low-level persistence and potential for off-site transport.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques (HPLC, GC) Coupled with Mass Spectrometry (MS/MS) for Trace Analysis

The detection and quantification of 2-chloro-N-(3-methylbutyl)acetamide, particularly at trace levels in complex mixtures, rely heavily on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when used in tandem with tandem mass spectrometry (MS/MS), provide the necessary selectivity and sensitivity for rigorous analysis.

The development of quantitative methods for this compound and its potential metabolites is a meticulous process. For HPLC-MS/MS analysis, a reverse-phase column, such as a C18, is typically employed. scholaris.ca The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to facilitate protonation and improve ionization efficiency for mass spectrometry. scholaris.casielc.com

A gradient elution program, where the proportion of the organic solvent is increased over time, is optimized to achieve adequate separation of the parent compound from its more polar metabolites and from matrix interferences. scholaris.ca For detection, electrospray ionization (ESI) in positive ion mode is commonly used for acetamides, as the amide nitrogen can be readily protonated. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and monitoring specific fragment ions (product ions) generated through collision-induced dissociation.

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Given its structure, this compound is amenable to GC analysis. A non-polar or medium-polarity capillary column is typically used. The development involves optimizing the oven temperature program to ensure good peak shape and separation. Electron ionization (EI) is the standard ionization technique, producing a characteristic fragmentation pattern that can be used for identification. For quantitative analysis using GC-MS/MS, specific precursor-to-product ion transitions are monitored, similar to LC-MS/MS, to enhance selectivity and lower detection limits.

The table below outlines typical starting parameters for developing an LC-MS/MS method for this compound.

| Parameter | HPLC Condition | Mass Spectrometry Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Ionization Mode |

| Mobile Phase A | 0.1% Formic Acid in Water | Scan Type |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Precursor Ion |

| Flow Rate | 0.3 mL/min | Product Ions |

| Column Temp. | 40 °C | Capillary Voltage |

| Injection Vol. | 5 µL | Source Temp. |

This table presents hypothetical yet representative parameters based on standard method development for similar analytes.

Analyzing this compound in environmental matrices like soil and water presents challenges due to the complexity of the sample and the low concentrations expected. Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

For water samples, a common approach is solid-phase extraction (SPE). hpst.cz A cartridge packed with a sorbent like C18 or a polymeric material is used to adsorb the analyte from a large volume of water. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning it up before LC-MS/MS or GC-MS analysis. Studies on the related compound N-(3-methylbutyl)acetamide have successfully used GC-MS to detect its presence in river water. researchgate.net

For soil samples, the extraction is more complex. Pressurized liquid extraction (PLE) or sonication with an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and hexane) can be used. The resulting extract is often dark and contains many co-extracted compounds, requiring further cleanup. This can be achieved using techniques like dispersive solid-phase extraction (d-SPE), often referred to as the "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, or by passing the extract through an SPE cartridge. Following cleanup, the sample is ready for instrumental analysis. The use of deuterated internal standards is crucial in these complex matrices to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification. hpst.cz

Spectroscopic Characterization Techniques in Research: NMR, IR, UV-Vis, X-Ray Diffraction

A suite of spectroscopic techniques is indispensable for the unambiguous identification and detailed structural investigation of this compound in a research context.

Following its synthesis, the primary structure of this compound is confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and mass spectrometry.

¹H NMR Spectroscopy : The proton NMR spectrum provides definitive information about the molecular structure. Expected signals would include a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the adjacent methine (CH) proton, a multiplet for the CH₂ group next to the nitrogen, and a singlet for the chlorine-bearing methylene (B1212753) (CH₂Cl) group. The amide proton (N-H) would appear as a broad singlet or a triplet, depending on coupling to the adjacent CH₂ group. chemicalbook.com

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the chlorinated methylene carbon, and the carbons of the 3-methylbutyl group. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for this compound would include a strong C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, an N-H bending vibration (amide II band) near 1550 cm⁻¹, an N-H stretching vibration around 3300 cm⁻¹, and a C-Cl stretching vibration typically in the 600-800 cm⁻¹ region. researchgate.netnist.gov

The table below summarizes the expected spectroscopic data for the structural confirmation of the compound.

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH(CH ₃)₂ | ~0.9 ppm (doublet, 6H) |

| -CH ₂-CH(CH₃)₂ | ~1.4 ppm (multiplet, 2H) | |

| -CH (CH₃)₂ | ~1.6 ppm (multiplet, 1H) | |

| -NH - | Broad singlet, ~6.0-8.0 ppm | |

| -N-CH ₂- | ~3.2 ppm (multiplet, 2H) | |

| Cl-CH ₂- | ~4.1 ppm (singlet, 2H) | |

| IR | N-H stretch | ~3300 cm⁻¹ |

| C-H stretch (aliphatic) | ~2870-2960 cm⁻¹ | |

| C=O stretch (Amide I) | ~1650 cm⁻¹ | |

| N-H bend (Amide II) | ~1550 cm⁻¹ | |

| C-Cl stretch | ~600-800 cm⁻¹ |

This table presents predicted values based on data from analogous structures and spectroscopic principles. researchgate.nethmdb.cadocbrown.info

The acetamide (B32628) functional group possesses conformational flexibility, primarily around the C-N amide bond and the Cα-C bond. Studies on similar N-substituted chloroacetamides reveal that the planarity of the amide group and the relative orientation of the substituents are key features. nih.govresearchgate.net While the target compound lacks an aromatic ring, the principles of conformational preference still apply to the aliphatic chain.

The potential for intramolecular hydrogen bonding exists between the amide proton (N-H) and the carbonyl oxygen (C=O) or the chlorine atom. An N-H···Cl or N-H···O=C hydrogen bond would significantly influence the molecule's preferred conformation. researchgate.net Such interactions can be investigated using IR spectroscopy in dilute non-polar solvents. The formation of an intramolecular hydrogen bond typically results in a shift of the N-H stretching frequency to a lower wavenumber compared to the free N-H stretch. Computational chemistry (quantum chemical calculations) is a powerful tool used alongside spectroscopy to model different possible conformers, calculate their relative energies, and predict the geometric parameters associated with hydrogen bonds. researchgate.netosti.gov

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and how they are affected by the surrounding solvent, a phenomenon known as solvatochromism. researchgate.net The carbonyl group in the acetamide moiety contains a lone pair of electrons and a π-system, giving rise to n → π* and π → π* electronic transitions.

By measuring the UV-Vis absorption spectrum of this compound in a series of solvents with varying polarities, one can observe shifts in the absorption maxima (λ_max). researchgate.net These shifts provide insight into the nature of solvent-solute interactions. uni-hamburg.delibretexts.org For example, a blue shift (hypsochromic shift) of the n → π* transition with increasing solvent polarity would suggest that the ground state is more stabilized by the polar solvent than the excited state. This data helps in understanding how the molecule interacts with its environment on an electronic level.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 2-chloro-N-(3-methylbutyl)acetamide. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed for this purpose.

Molecular Geometry Optimization: DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or cc-pVDZ, are effective for optimizing the molecular geometry of acetamides. researchgate.netnanobioletters.comresearchgate.netmdpi.comijcce.ac.ir This process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For related chloroacetamides, calculated bond lengths from DFT are typically in good agreement with experimental X-ray diffraction data, though often slightly longer, as calculations model an isolated molecule whereas experimental values are from the solid crystal lattice. nih.gov The amide functional group in such compounds generally adopts a trans conformation, with the four atoms (O, C, N, H) being nearly coplanar. nih.gov

Representative Calculated Geometric Parameters for Chloroacetamide Structures

| Parameter | Bond | Representative Value |

| Bond Lengths (Å) | C=O | 1.20 - 1.23 |

| C-N | 1.35 - 1.38 | |

| C-Cl | 1.78 - 1.81 | |

| N-H | 1.01 - 1.02 | |

| C-C (acetyl) | 1.51 - 1.54 | |

| Bond Angles (°) | O=C-N | 122 - 125 |

| O=C-C | 120 - 123 | |

| N-C-C | 114 - 117 | |

| C-C-Cl | 110 - 113 | |

| Dihedral Angles (°) | O=C-N-H | ~180 (trans) |

| Note: These values are representative and based on computational studies of analogous N-substituted 2-chloroacetamides. nanobioletters.commdpi.comnih.govresearchgate.net |

Electronic Structure: The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. ossila.comresearchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For chloroacetamides, the HOMO is typically localized on the amide group and the chlorine atom, while the LUMO is often centered on the antibonding σ* orbital of the C-Cl bond, indicating this site's susceptibility to nucleophilic attack. Natural Bond Orbital (NBO) analysis can further reveal charge delocalization and electronic exchange interactions within the molecule. researchgate.net

Molecular Dynamics and Conformational Analysis

The 3-methylbutyl (isoamyl) group in this compound possesses several rotatable single bonds, leading to significant conformational flexibility. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential shapes (conformers) the molecule can adopt and their relative stabilities.

MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior. mdpi.com For flexible molecules like N-substituted acetamides, MD can reveal the accessible conformational space, the lifetime of hydrogen bonds, and the dynamics of structural rearrangements. nih.govrsc.org These simulations can be performed in a vacuum or, more realistically, in a solvent to understand how intermolecular interactions influence conformational preferences.

Conformational analysis of related N-substituted chloroacetamides has shown that the orientation of the N-H bond relative to substituents can be critical. nih.govnih.govnih.gov For this compound, key conformational questions include the rotational barriers around the C-N and C-C bonds and the potential for intramolecular hydrogen bonding between the amide hydrogen and the chlorine atom, or between the carbonyl oxygen and hydrogens on the alkyl chain. Studies on the simpler 2-chloroacetamide (B119443) have confirmed the presence of an intramolecular hydrogen bond between the chlorine atom and the nearest amide hydrogen, resulting in a planar, C(s) symmetry conformation as the most stable form. nih.gov The flexible 3-methylbutyl chain adds complexity, likely resulting in a dynamic equilibrium of multiple low-energy conformers in solution.

Prediction of Reactivity, Energetics, and Interaction Potentials

Computational methods are invaluable for predicting the chemical reactivity, thermodynamic stability, and interaction potentials of this compound.

Reactivity: Haloacetamides are recognized as soft electrophiles, with their reactivity dominated by the carbon atom attached to the halogen. nih.gov The electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom makes this α-carbon electron-deficient and thus a prime target for nucleophilic attack via an S(N)2 reaction mechanism. nih.gov The reactivity of monohalogenated acetamides follows the order of the halogen's leaving group ability: iodoacetamide (B48618) > bromoacetamide > chloroacetamide. nih.gov

Computational tools used to predict reactivity include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a region of positive potential (electrophilic) near the α-carbon and hydrogens, and regions of negative potential (nucleophilic) around the carbonyl oxygen and chlorine atoms, predicting the sites for chemical interactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: As mentioned, the HOMO and LUMO energies are key reactivity descriptors. researchgate.net A low LUMO energy indicates a strong ability to accept electrons, characteristic of a good electrophile.

Energetics and Interaction Potentials: Quantum chemical calculations can predict key thermodynamic properties. The standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°gas) provide information on the molecule's stability. researchgate.net The interaction potential describes how the molecule interacts with other molecules or surfaces, which is crucial for understanding its behavior in a biological or environmental context. These interactions are governed by electrostatic forces, van der Waals forces, and hydrogen bonding. Haloacetamides are known to form covalent bonds with nucleophilic groups like the thiol/thiolate in cysteine residues, a key interaction underlying their biological activity. nih.gov

Calculated Reactivity and Energetic Descriptors

| Descriptor | Symbol | Significance |

| HOMO Energy | E(HOMO) | Electron-donating capacity |

| LUMO Energy | E(LUMO) | Electron-accepting capacity |

| Energy Gap | ΔE | Chemical reactivity and stability |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Electronegativity | χ | Power to attract electrons |

| Electrophilicity Index | ω | Propensity to accept electrons |

| Note: These descriptors are commonly calculated using DFT methods to quantify the reactivity of molecules. researchgate.netijcce.ac.ir |

Linear Solvation Energy Relationships (LSER) and Linear Free Energy Relationships (LFER) Studies

Linear Free Energy Relationships (LFERs) and Linear Solvation Energy Relationships (LSERs) are quantitative structure-activity relationship (QSAR) models that correlate the rate or equilibrium constant of a reaction with the physicochemical properties of the reactants. nih.govnih.gov These models provide a framework for predicting reactivity and other properties without performing explicit experiments or complex calculations for every compound.

An LFER typically takes the form: log(k/k₀) = ρσ

where k is the rate constant for a given reaction, k₀ is the rate constant for a reference reaction, σ is a parameter that characterizes the electronic effect of a substituent, and ρ is a constant that describes the sensitivity of the reaction to substituent effects. LFERs have been used to study the mechanisms of various reactions involving amides and related functional groups. acs.orguniba.it

LSERs are a broader application used to model a wide range of physicochemical and biological properties, such as solubility, partitioning, and toxicity. nih.govnih.gov The general LSER equation relates a property (SP) to a set of molecular descriptors: SP = SP₀ + eE + sS + aA + bB + vV

The descriptors represent different types of intermolecular interactions:

E: Excess molar refraction (polarizability)

S: Dipolarity/polarizability

A: Solute hydrogen-bond acidity

B: Solute hydrogen-bond basicity

V: McGowan characteristic molecular volume

Future Perspectives and Emerging Research Areas

Advanced Mechanistic Investigations Utilizing Omics Technologies

The advent of multi-omics technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the complex biological interactions of chloroacetamide compounds. While research has broadly applied these techniques to understand herbicide resistance in weeds, their application to specifically elucidate the mechanisms of 2-chloro-N-(3-methylbutyl)acetamide is a significant future frontier. nih.govresearchgate.net

Future research will likely involve comparative genomic and transcriptomic analyses of organisms exposed to the compound to identify gene duplications, mutations, or expression changes, particularly in detoxification-related gene families like cytochrome P450 (CYP450) and glutathione (B108866) S-transferase (GST). nih.gov Metabolomic studies, utilizing techniques such as Ultra-High-Pressure Liquid Chromatography-Triple Time-of-Flight Mass Spectrometry (UPLC-Triple-TOF-MS), can identify the specific metabolic pathways involved in its degradation or detoxification. nih.gov Such studies can pinpoint the precise metabolites formed, offering a clearer picture of its biological fate. By integrating these multi-omics datasets, researchers can construct comprehensive models of the molecular mechanisms underlying the compound's activity and its effects on non-target organisms. nih.govualberta.ca

Development of Novel Bioremediation and Phytoremediation Strategies

The environmental persistence of chloroacetamide herbicides necessitates the development of effective and sustainable remediation techniques. nih.gov Bioremediation and phytoremediation have emerged as promising, eco-friendly approaches for cleaning up contaminated soil and water. acs.org

Bioremediation: Research has identified several microbial strains capable of degrading chloroacetamide herbicides. nih.gov For instance, species such as Sphingobium baderi and Pseudomonas aeruginosa have shown the ability to break down these compounds, primarily through N/C-dealkylation and dechlorination reactions. nih.gov Future work should focus on isolating and engineering novel microbial consortia specifically tailored for the efficient degradation of this compound. Understanding the key enzymes involved, such as amidases, hydrolases, and oxygenases, is crucial for optimizing these biological systems. nih.gov

Phytoremediation: This strategy utilizes plants to remove, degrade, or contain environmental contaminants. Plants like corn (Zea mays) and duckweed (Lemna minor) have been studied for their potential in remediating chloroacetamide-contaminated environments. acs.orgresearchgate.netnih.gov An integrated approach, combining plants with herbicide-detoxifying rhizobacteria, has shown enhanced remediation efficiency for related compounds like alachlor (B1666766) and metolachlor (B1676510). acs.org Future research could explore the efficacy of such integrated systems for this compound, potentially using plant species known for rapid growth and high biomass that can accumulate or metabolize the compound. nih.gov

Sustainable and Green Synthesis Approaches for Chloroacetamide Scaffolds

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally benign manufacturing processes, guided by the principles of green chemistry. pandawainstitute.commdpi.com The synthesis of chloroacetamide scaffolds, including this compound, is a key area for the application of these principles.

Traditional synthesis methods for amides often involve hazardous reagents and volatile organic solvents. tandfonline.com Future research is focused on developing greener alternatives. One promising approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally safe. tandfonline.com Reactions conducted in aqueous media can also minimize the need for protecting-group chemistry, simplifying the synthetic process. tandfonline.com

Other innovative techniques include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times from hours to minutes, increasing energy efficiency. mdpi.com

Solvent-free synthesis: "Grindstone chemistry," which involves grinding solid reactants together, eliminates the need for solvents entirely, reducing waste and environmental impact. researchgate.net

Catalyst-free methods: Developing reactions that proceed efficiently without a catalyst further simplifies the process and avoids the use of potentially toxic or expensive metals. researchgate.net

Table 1: Green Chemistry Approaches for Amide Synthesis

| Technique | Description | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizing water as the primary solvent for chemical reactions. | Non-toxic, inexpensive, minimizes need for protection-deprotection steps. | tandfonline.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, accelerating the process. | Reduced reaction times, improved energy efficiency. | mdpi.com |

| Solvent-Free "Grindstone" Chemistry | Performing reactions by mechanically grinding solid reactants together. | Eliminates solvent waste, often occurs at room temperature, reduces energy consumption. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling rapid screening, design, and prediction of molecular properties. mdpi.com For compounds like this compound, these computational tools offer powerful future capabilities.

Chemical Design: ML algorithms can be trained on large datasets of existing molecules to learn the relationships between chemical structure and biological activity. This knowledge can then be used to design novel chloroacetamide derivatives with improved efficacy or reduced environmental toxicity.

Predictive Toxicology and Environmental Fate: AI-powered platforms can predict a chemical's biodegradability and toxicity without extensive experimental testing. nih.govresearchgate.net By analyzing a molecule's structure, these tools can provide an informed prognosis of its persistence and potential risks, which is crucial for the early stages of chemical development and risk assessment. nih.govnih.govwhiterose.ac.uk

Enhanced Detection: ML algorithms are being integrated with analytical techniques, such as lateral flow immunoassays, to create intelligent and highly sensitive detection methods for chloroacetamide herbicides in environmental and food samples. acs.orgacs.org These systems can analyze complex data from sensors to provide rapid and accurate quantification. acs.orgresearchgate.net

Comprehensive Understanding of Complex Environmental Interactions and Biogeochemical Cycling

Due to its structural similarities with other chloroacetamide herbicides, it is expected to be mobile in soils and potentially transported into aquatic systems. acs.orgwalisongo.ac.id The persistence and degradation of related compounds like acetochlor (B104951) and alachlor are significantly influenced by soil properties, such as organic matter content, and microbial activity. mdpi.com Future studies should investigate the specific adsorption-desorption characteristics of this compound in various soil types.

Key research areas include:

Biotransformation Pathways: Identifying the major metabolites formed in soil and water under both aerobic and anaerobic conditions. For similar compounds, pathways include dechlorination and the formation of oxanilic and sulfonic acid metabolites. walisongo.ac.iddntb.gov.ua

Photolysis: Assessing the role of sunlight in the degradation of the compound in surface waters. While direct photolysis may be limited, indirect photolysis mediated by substances like dissolved organic matter could be a significant transformation pathway. walisongo.ac.id

Bioaccumulation: Evaluating the potential for the compound and its metabolites to accumulate in the food chain. who.int

By combining laboratory incubation studies with field monitoring and predictive modeling, a holistic view of the environmental journey of this compound can be achieved.

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.